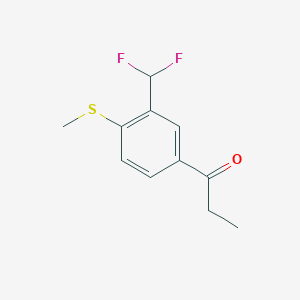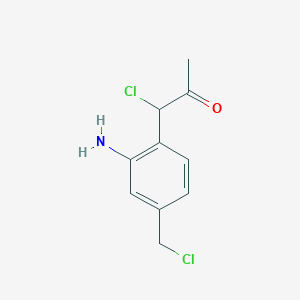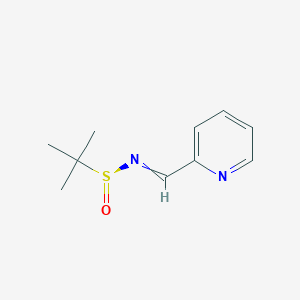![molecular formula C12H19NO5 B14046201 (3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14046201.png)
(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[221]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the hydroxyl group: This step often involves selective hydroxylation using reagents such as osmium tetroxide or a Sharpless asymmetric dihydroxylation.
Protection of functional groups: Protecting groups like tert-butoxycarbonyl (Boc) are introduced to prevent unwanted reactions during subsequent steps.
Functionalization of the carboxylic acid: This can be achieved through various methods such as esterification or amidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate).
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, esters.
科学的研究の応用
(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of (3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, which can influence biological pathways and lead to therapeutic effects.
類似化合物との比較
Similar Compounds
(3S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the tert-butoxycarbonyl group, which may affect its reactivity and biological activity.
(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane: Lacks the carboxylic acid group, which may influence its solubility and reactivity.
Uniqueness
The presence of both the hydroxyl and carboxylic acid groups, along with the tert-butoxycarbonyl protection, makes (3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[221]heptane-1-carboxylic acid unique
特性
分子式 |
C12H19NO5 |
|---|---|
分子量 |
257.28 g/mol |
IUPAC名 |
(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-7-4-5-12(13,9(15)16)6-8(7)14/h7-8,14H,4-6H2,1-3H3,(H,15,16)/t7?,8-,12?/m0/s1 |
InChIキー |
MMWLYNIDGURLNG-XIGTVVQJSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C2CCC1(C[C@@H]2O)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CC2O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



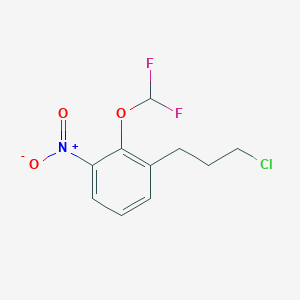
![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14046139.png)

![4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14046147.png)
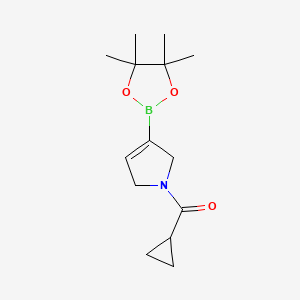
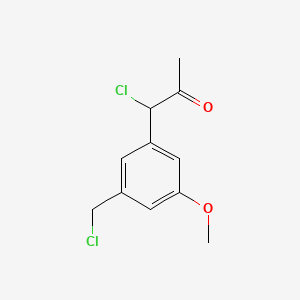
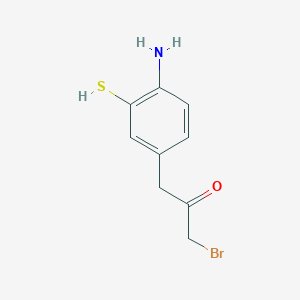
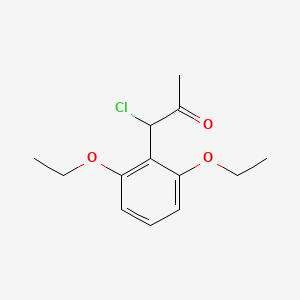
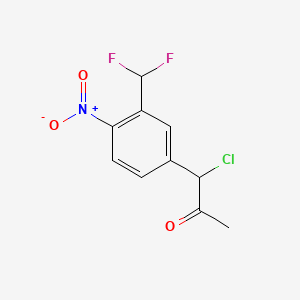
![[5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046174.png)
